(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one
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Overview
Description
(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyridinyltriazole moiety linked to a piperidine ring and a pentenone chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridinyltriazole moiety: This can be achieved through a cycloaddition reaction between a pyridine derivative and an azide compound under copper-catalyzed conditions.
Attachment of the piperidine ring: The pyridinyltriazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Formation of the pentenone chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of a pyridinyltriazole moiety with a piperidine ring and a pentenone chain sets it apart from other compounds with simpler structures.
Properties
IUPAC Name |
(E)-1-[4-(4-pyridin-2-yltriazol-1-yl)piperidin-1-yl]pent-3-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-2-3-7-17(23)21-11-8-14(9-12-21)22-13-16(19-20-22)15-6-4-5-10-18-15/h2-6,10,13-14H,7-9,11-12H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPANAEBCLOMG-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)N1CCC(CC1)N2C=C(N=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC(=O)N1CCC(CC1)N2C=C(N=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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